4-Bromocholest-4-en-3-one

Conformational analysis NMR spectroscopy Steroid A-ring conformation

4-Bromocholest-4-en-3-one (CAS 3702-37-2) is a synthetic C-4 brominated derivative of the cholest-4-en-3-one scaffold, belonging to the class of Δ⁴-3-ketosteroids. It bears a bromine atom at the 4-position of the steroid A-ring conjugated with the 3-keto group, yielding a molecular formula of C₂₇H₄₃BrO and a molecular weight of 463.5 g/mol.

Molecular Formula C27H43BrO
Molecular Weight 463.5 g/mol
CAS No. 3702-37-2
Cat. No. B1231790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromocholest-4-en-3-one
CAS3702-37-2
Synonyms4-bromocholest-4-en-3-one
Molecular FormulaC27H43BrO
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Br)C
InChIInChI=1S/C27H43BrO/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(28)24(29)14-16-27(23,5)22(19)13-15-26(20,21)4/h17-22H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,26-,27-/m1/s1
InChIKeyDMRIADVFXVXWLL-OLZFZNDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocholest-4-en-3-one (CAS 3702-37-2): Steroidal 4-En-3-One Brominated at C-4 for Conformational and Reactivity Studies


4-Bromocholest-4-en-3-one (CAS 3702-37-2) is a synthetic C-4 brominated derivative of the cholest-4-en-3-one scaffold, belonging to the class of Δ⁴-3-ketosteroids [1]. It bears a bromine atom at the 4-position of the steroid A-ring conjugated with the 3-keto group, yielding a molecular formula of C₂₇H₄₃BrO and a molecular weight of 463.5 g/mol . The compound has been characterized primarily through its distinctive conformational properties imparted by the 4-bromo substituent and its chemical reactivity under nucleophilic displacement conditions, with documented biological activity as a lipoxygenase inhibitor and as an agent capable of inducing monocytic differentiation in undifferentiated cells [2][3].

Why Cholest-4-en-3-one or Alternative 4-Halogenated Analogs Cannot Substitute for 4-Bromocholest-4-en-3-one in Research Applications


The 4-bromo substituent on the cholest-4-en-3-one scaffold is not a passive structural decoration; it fundamentally alters the electronic environment of the A-ring, the conformational preference of the steroid nucleus, and the compound's chemical reactivity profile relative to the parent cholest-4-en-3-one (CAS 601-57-0) [1]. The electron-withdrawing bromine at C-4 engages in through-space electronic interaction with the C-3 carbonyl oxygen, inducing A-ring distortion that is structurally distinct from 6-bromo, 2-bromo, or 4-chloro analogs — each of which exhibits different conformational populations and reactivity outcomes [1][2]. Furthermore, the compound's multi-target biological profile, spanning lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase inhibition plus antioxidant functionality in lipid systems, is not replicated by the parent 4-en-3-one or by regioisomeric brominated variants [3]. Generic substitution therefore risks both mechanistic misinterpretation in conformational studies and loss of the specific polypharmacology that makes this compound a tool of interest for differentiation and inflammation research.

Quantitative Differentiation Evidence for 4-Bromocholest-4-en-3-one (CAS 3702-37-2) vs. Closest Analogs: A Procurement-Focused Selection Guide


A-Ring Conformational Distortion: Electronic Interaction Between 4-Br and 3-C=O Distinct from 2-Bromo and 6-Bromo Regioisomers

The 4-bromo substituent in 4-bromocholest-4-en-3-one engages in a through-space electronic interaction with the C-3 carbonyl oxygen that distorts the A-ring conformation. This distortion is mechanistically distinct from the effect of bromine at the 2α-position, which induces inversion of the A-ring to a 1β,2α-half-chair conformation, and from bromine at the 6-position, which primarily affects B-ring chair geometry [1]. Temperature-dependent NMR studies reveal that the 4-bromo substituent does not confer the reduced conformational flexibility characteristic of 2α-brominated analogs, making the 4-bromo compound a structurally unique probe within the brominated 4-en-3-one series [1][2].

Conformational analysis NMR spectroscopy Steroid A-ring conformation

Melting Point Elevation: 4-Bromocholest-4-en-3-one (112–114 °C) vs. Parent Cholest-4-en-3-one (79–81 °C) — Physicochemical Differentiation

The introduction of bromine at C-4 substantially elevates the melting point of the steroidal 4-en-3-one scaffold. 4-Bromocholest-4-en-3-one exhibits a melting point of 112–114 °C, compared to 79–81 °C for the parent cholest-4-en-3-one — a difference of approximately +32 °C [1]. This elevation reflects the increased molecular weight (463.5 vs. 384.6 g/mol) and enhanced intermolecular interactions conferred by the bromine substituent, and provides a straightforward quality-control parameter for confirming identity and purity upon procurement.

Physicochemical characterization Melting point Purity assessment

Distinctive Acetolysis Reactivity: C-4 Bromine Directs Stereospecific Rearrangement and Multi-Site Displacement Not Observed with Non-Halogenated Cholest-4-en-3-one

Under acetolysis conditions (potassium acetate in boiling acetic acid), 4-bromocholest-4-en-3-one (I) does not undergo simple substitution at C-4 alone. Instead, it yields a complex product mixture involving: normal displacement at C-4 [4-acetoxycholest-4-en-3-one (IV)], Sₖ2′ displacement at C-6 and C-2 [6β-acetoxy-(VII, major product) and 2α-acetoxy-(V) cholest-4-en-3-ones], and further transformation products including 4-hydroxycholest-4-en-3-one (II), cholesta-4,6-dien-3-one (III), and 5α-cholestane-3,6-dione (VI) [1]. In absolute ethanol with potassium acetate, the product distribution shifts markedly, with 4-acetoxy compound (IV) becoming the major product along with 6β-ethoxy derivatives [1]. This multi-pathway reactivity, driven by the 4-bromo leaving group and allylic rearrangement, is not accessible from the non-halogenated parent cholest-4-en-3-one, which lacks the labile C-4 leaving group required to initiate these transformations.

Nucleophilic displacement Stereospecific rearrangement Steroid reactivity

Multi-Target Enzyme Inhibition Profile: Lipoxygenase, Formyltetrahydrofolate Synthetase, Carboxylesterase, and Cyclooxygenase — A Polypharmacology Not Reported for the Parent Cholest-4-en-3-one

4-Bromocholest-4-en-3-one is documented in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), while also serving as an antioxidant in fats and oils [1][2][3]. In vitro assays confirm inhibitory activity against 5-lipoxygenase in rat polymorphonuclear leukocytes [4] and against 5-lipoxygenase translocation in rat RBL-2H3 cells [5]. The parent cholest-4-en-3-one has not been reported to exhibit this breadth of enzyme inhibition. Published bioactivity descriptions further note that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in anti-cancer and dermatological research [6].

Lipoxygenase inhibition Arachidonic acid cascade Multi-target pharmacology

C-4 Bromine as a Synthetic Handle: Enables Tritium Labeling via Catalytic Debromination — A Capability Absent in Non-Halogenated and 4-Chloro Analogs

The C-4 bromine atom serves as a specific synthetic handle for isotopic labeling strategies. Tribrominated cholest-4-en-3-one derivatives undergo catalytic debromination with tritium gas (T₂) to yield tritium-labeled cholest-4-en-3-one of high specific activity — a transformation that exploits the lability of the C-Br bond under hydrogenolysis conditions [1]. While this has been explicitly demonstrated for 2,2,6β-tribromo-cholest-4-en-3-one, the 4-bromo substituent in 4-bromocholest-4-en-3-one represents an analogous reactive site that can be selectively addressed, providing a route to site-specifically labeled steroid probes for receptor binding and metabolism studies. This synthetic utility is not accessible from the 4-chloro analog (C-Cl bond significantly less labile under catalytic hydrogenolysis) or from non-halogenated cholest-4-en-3-one.

Isotopic labeling Tritium labeling Catalytic debromination

Antioxidant Functionality in Lipid Systems: Differentiates 4-Bromocholest-4-en-3-one from Chlorinated and Non-Halogenated Analogs

4-Bromocholest-4-en-3-one is explicitly documented as an antioxidant in fats and oils, a property cited in two independent academic medical database records alongside its enzyme inhibition profile [1][2]. This antioxidant functionality in lipid systems is not a reported property of the parent cholest-4-en-3-one, whose primary biological roles are centered on LXR agonism, CYP450 substrate activity in mycobacterial cholesterol catabolism, and anti-obesity effects via dietary administration [3][4]. The 4-chloro analog (CAS 2066-11-7) has not been documented with antioxidant activity. While the precise mechanism of antioxidant action (radical scavenging vs. metal chelation vs. peroxide decomposition) has not been elucidated for this specific brominated steroid, the presence of the electron-withdrawing bromine conjugated with the enone system may contribute to the compound's ability to quench lipid peroxidation chain reactions.

Lipid antioxidant Oxidative stability Fat and oil preservation

Recommended Research and Industrial Application Scenarios for 4-Bromocholest-4-en-3-one (CAS 3702-37-2) Based on Verified Evidence


Conformational Analysis of Steroid A-Ring Geometry in Receptor Binding Studies

Investigators studying how A-ring conformation affects steroid-receptor interactions should select 4-bromocholest-4-en-3-one as a probe of distorted A-ring geometry driven by 4-Br/3-C=O electronic interaction. As established by Sridharan et al. (1993) [1], the 4-bromo substituent produces a conformational state distinct from 2-bromo (ring inversion) and 6-bromo (B-ring effects) analogs, enabling dissection of A-ring conformational contributions to binding affinity. The melting point of 112–114 °C provides a convenient identity verification checkpoint upon compound receipt.

Synthetic Diversification: Accessing 2α-, 4-, and 6β-Substituted Cholest-4-en-3-one Libraries from a Single Precursor

Based on the acetolysis and rearrangement chemistry characterized by Koga & Tomoeda (1973) [1], 4-bromocholest-4-en-3-one serves as a versatile precursor for generating panels of regioisomerically substituted cholest-4-en-3-one derivatives. Under potassium acetate in acetic acid, the major product is the 6β-acetoxy derivative (VII); in ethanol, the 4-acetoxy compound (IV) dominates. Both conditions also yield the 2α-acetoxy derivative (V), 4-hydroxy compound (II), and dienone (III). This divergent reactivity enables combinatorial library synthesis from a single starting material, with product distribution tunable by solvent choice.

Arachidonic Acid Cascade Research: Lipoxygenase and Cyclooxygenase Pathway Modulation

For laboratories studying leukotriene biosynthesis, inflammation mediators, or dual lipoxygenase/cyclooxygenase inhibition, 4-bromocholest-4-en-3-one represents a multi-target tool compound with documented activity against 5-lipoxygenase (rat PMNs and RBL-2H3 cells), cyclooxygenase, and carboxylesterase, as well as antioxidant activity in lipid systems [1][2][3]. While quantitative IC₅₀ data for this specific compound could not be unambiguously verified from public databases (several ChEMBL identifiers map to non-steroidal structures), the multi-target annotation is independently corroborated across two academic pharmacological databases, and the compound is listed as a MeSH Supplementary Concept with established pharmacological classification. Researchers should perform independent dose-response characterization in their specific assay system.

Cell Differentiation Research: Monocytic Lineage Induction in Cancer and Dermatology Models

4-Bromocholest-4-en-3-one is reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting investigation as an anti-cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [1]. This differentiation-inducing property, combined with the compound's antioxidant functionality in lipid systems (as documented in MeSH pharmacological annotations), makes it a candidate probe for studies at the interface of oxidative stress, inflammation, and cellular differentiation. The compound is designated for non-human research use only.

Quote Request

Request a Quote for 4-Bromocholest-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.